molecular formula C10H10O3 B049684 3-Chromanecarboxylic acid CAS No. 115822-57-6

3-Chromanecarboxylic acid

Cat. No. B049684
CAS RN: 115822-57-6
M. Wt: 178.18 g/mol
InChI Key: UGAGZMGJJFSKQM-UHFFFAOYSA-N
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Description

3-Chromanecarboxylic acid is a compound with the molecular formula C10H10O3 . It is a chromone derivative and has been assessed for its potential as an antioxidant in charge transfer processes .


Synthesis Analysis

The synthesis and chemical properties of chromone-3-carboxylic acid have been reviewed in a paper published in 2016 . The acid was first synthesized in 1973 by researchers from Japan via the oxidation of 3-formylchromone . Since then, additional methods for the synthesis of this acid have been described .


Molecular Structure Analysis

The molecular structure of 3-Chromanecarboxylic acid consists of a chromone system with a carboxylic acid group . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-3-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chromanecarboxylic acid are not detailed in the search results, it’s known that many of its derivatives are biologically active .


Physical And Chemical Properties Analysis

3-Chromanecarboxylic acid has a molecular weight of 178.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 178.062994177 g/mol .

Scientific Research Applications

Functionalization and Cyclization Reactions

Chroman-3-carboxylic acid can easily participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety as a directing group enhances the reactivity of coumarins as dienophiles, which facilitates the participation of these scaffolds in the synthesis of various heterocycles .

Cross-Coupling Methodologies

This compound has attracted extensive attention from chemists in the field of cross-coupling methodologies to provide functionalized structures .

Biological and Pharmaceutical Properties

Chroman-3-carboxylic acid frameworks have attracted widespread attention as they are abundantly found in natural products exhibiting considerable biological and pharmaceutical properties, such as anti-HIV, anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and anticoagulant .

Fluorescent Probes

Fluorescent dyes of chroman-3-carboxylic acid structures are used as fluorescent probes in different biological systems .

Decarboxylative Functionalization

Decarboxylative functionalization at C3-, or C4-site of chroman-3-carboxylic acids, such as arylation, heteroarylation, alkylation, benzylation, alkenylation, acylation and trifluoromethylthiolation has found considerable utility in organic synthesis .

Annulation Reactions

Annulation of chroman-3-carboxylic acids with various organic compounds can also occur to afford polycyclic products .

Enantioselective, Decarboxylative (3+2)-Cycloaddition

A convenient (3+2)-annulation of azomethine ylides with chroman-3-carboxylic acid realized under Brønsted base catalysis produced highly functionalized products in high yields with good stereoselectivities through asymmetric, intermolecular, and decarboxylative (3+2)-cyclization .

Rho-Associated Protein Kinase (ROCK) Inhibitors

Chroman-3-carboxylic acid has been used in the development of Rho-associated protein kinase (ROCK) inhibitors .

Safety And Hazards

According to the safety data sheet, 3-Chromanecarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGZMGJJFSKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383680
Record name 3-Chromanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chromanecarboxylic acid

CAS RN

115822-57-6
Record name 3-Chromanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chroman-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 10.4 g of the methyl ester of 2H-1-benzopyran-3-carboxylic acid (Taylor et al., supra) in 50 ml of methanol containing 300 mg of 10% palladium-on-carbon catalyst was hydrogenated in a Parr apparatus for 1.5 hours, at an initial pressure of 44 psig. The mixture then was filtered through a Celite pad, the filtrate was stripped of solvent, and the product was vacuum distilled to give the methyl ester of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (2A), as a colorless liquid, bp: 86°-88° C. (0.01 Torr.).
[Compound]
Name
methyl ester
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Q & A

Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?

A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.

Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?

A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.

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